molecular formula C26H28ClNO4S B300836 (5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B300836
M. Wt: 486 g/mol
InChI Key: CINWGFNFQVHEPB-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a compound that has gained significant attention in the world of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known for their ability to regulate glucose and lipid metabolism. In

Mechanism of Action

The mechanism of action of ((5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARs by ((5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione leads to the upregulation of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects
Studies have shown that ((5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has several biochemical and physiological effects. These include improved insulin sensitivity, reduced inflammation, and increased antioxidant activity. Additionally, ((5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using ((5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to regulate glucose and lipid metabolism, making it a useful tool in the study of diabetes and other metabolic disorders. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored.

Future Directions

There are several future directions for the study of ((5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. Some of these include the development of more potent analogs, the study of its potential therapeutic applications in neurodegenerative diseases, and the investigation of its effects on gut microbiota.
Conclusion
In conclusion, ((5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a compound with significant potential in the field of scientific research. Its ability to regulate glucose and lipid metabolism makes it a useful tool in the study of diabetes and other metabolic disorders. Additionally, its potential therapeutic applications in cancer and neurodegenerative diseases make it an exciting area of research for the future.

Synthesis Methods

The synthesis of ((5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. The resulting compound is then reacted with 2-oxoethylthioacetic acid to form 3-[2-(4-chlorophenyl)-2-oxoethyl]thiazolidine-2,4-dione. The final step involves the reaction of 3-[2-(4-chlorophenyl)-2-oxoethyl]thiazolidine-2,4-dione with 3,5-di-tert-butyl-4-hydroxybenzaldehyde to form ((5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

((5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. Some of the areas of research include diabetes, cancer, and neurodegenerative diseases.

properties

Product Name

(5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C26H28ClNO4S

Molecular Weight

486 g/mol

IUPAC Name

(5Z)-3-[2-(4-chlorophenyl)-2-oxoethyl]-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C26H28ClNO4S/c1-25(2,3)18-11-15(12-19(22(18)30)26(4,5)6)13-21-23(31)28(24(32)33-21)14-20(29)16-7-9-17(27)10-8-16/h7-13,30H,14H2,1-6H3/b21-13-

InChI Key

CINWGFNFQVHEPB-BKUYFWCQSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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